molecular formula C13H15N3O3 B13008058 Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

Cat. No.: B13008058
M. Wt: 261.28 g/mol
InChI Key: QYIVYSGMSBUWLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with an ethyl ester group and a ketone group attached to the propanoate chain

Preparation Methods

The synthesis of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate typically involves the following steps:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The inhibition of these enzymes leads to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C13H15N3O3/c1-4-19-13(18)6-12(17)10-5-11-9(3)14-8(2)7-16(11)15-10/h5,7H,4,6H2,1-3H3

InChI Key

QYIVYSGMSBUWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NN2C=C(N=C(C2=C1)C)C

Origin of Product

United States

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